molecular formula C15H12N2O4S B1293588 2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid CAS No. 5855-68-5

2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid

Cat. No.: B1293588
CAS No.: 5855-68-5
M. Wt: 316.3 g/mol
InChI Key: LJMVVICUDHEKNL-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic compound that belongs to the class of pyrazole derivatives

Biochemical Analysis

Biochemical Properties

2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of certain enzymes, such as human recombinant alkaline phosphatase, including human tissue-nonspecific alkaline phosphatase, tissue-specific human intestinal alkaline phosphatase, human placental alkaline phosphatase, and human germ cell alkaline phosphatase . The interaction between this compound and these enzymes is primarily through binding to the active site, leading to enzyme inhibition.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the activity of acetylcholinesterase (AchE) and malondialdehyde (MDA) levels in the brain of alevins, which are associated with behavioral parameters, swimming potential, and survival rate . These effects suggest that this compound can modulate neuronal activity and oxidative stress in cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, it forms hydrogen bonds with the active site of enzymes, resulting in the inhibition of their catalytic activity . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can have therapeutic effects, while high doses may lead to toxic or adverse effects. For instance, in animal models, low doses of this compound have been shown to improve behavioral parameters and survival rates, whereas high doses can cause neurotoxicity and oxidative stress . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been found to participate in the metabolism of pyrazoline derivatives, which are known for their diverse biological activities . The metabolic pathways of this compound involve its conversion into different metabolites, which can further interact with biomolecules and influence cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms, allowing it to reach various cellular compartments . The distribution of this compound within tissues is influenced by its affinity for binding proteins, which can affect its localization and accumulation in specific regions.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in subcellular regions such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid typically involves the reaction of phenylhydrazine with an appropriate diketone or keto acid under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The sulfonic acid group is introduced through sulfonation reactions using reagents such as sulfuric acid or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydroxylated pyrazole compounds .

Scientific Research Applications

2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester

Uniqueness

2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid is unique due to the presence of both the pyrazole ring and the sulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c18-15-10-12(11-6-2-1-3-7-11)16-17(15)13-8-4-5-9-14(13)22(19,20)21/h1-9H,10H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMVVICUDHEKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2S(=O)(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974106
Record name 2-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5855-68-5
Record name 2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5855-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,5-Dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,5-dihydro-5-oxo-3-phenyl-1H-pyrazol-1-yl)benzenesulphonic acid
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